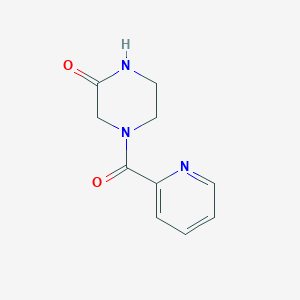![molecular formula C15H17F3N4O B12239386 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12239386.png)
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a trifluoromethyl group and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperazine ring. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. This intermediate is then reacted with a piperazine derivative to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.
Trifluoromethyl-Substituted Piperazines: These compounds have the trifluoromethyl group and piperazine ring, making them structurally similar.
Uniqueness
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the combination of the oxadiazole ring and the trifluoromethyl-substituted piperazine. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H17F3N4O |
|---|---|
Molecular Weight |
326.32 g/mol |
IUPAC Name |
3-methyl-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H17F3N4O/c1-11-19-14(23-20-11)10-21-5-7-22(8-6-21)13-4-2-3-12(9-13)15(16,17)18/h2-4,9H,5-8,10H2,1H3 |
InChI Key |
GWGWNNOEDTUXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-4-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B12239312.png)
![2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12239316.png)
![N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B12239317.png)
![{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12239320.png)
![4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile](/img/structure/B12239322.png)
![3-{[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B12239333.png)
![2-(2,4-Difluorophenyl)-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12239339.png)
![3-Tert-butyl-6-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12239346.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12239358.png)
![1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B12239361.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12239378.png)
![3-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12239381.png)
